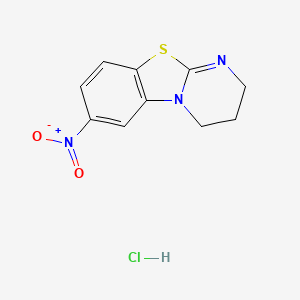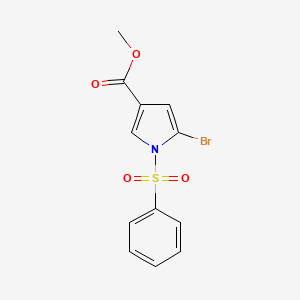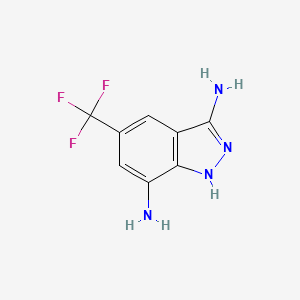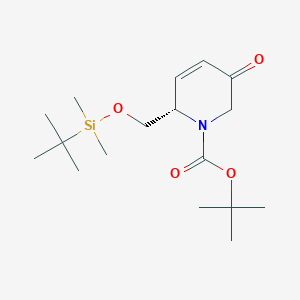![molecular formula C23H24ClNO4 B8490925 Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B8490925.png)
Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate is a complex organic compound with a unique structure that includes a tert-butyl group, a chloro-substituted phenyl ring, and a dimethylaminocarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[4-chloro-2-({4-[(dimethylamino)carbonyl]phenyl}ethynyl)phenoxy]acetate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxyacetates.
科学的研究の応用
Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl[4-chloro-2-({4-[(dimethylamino)carbonyl]phenyl}ethynyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds include other phenoxyacetates and derivatives with different substituents on the phenyl ring. Examples include tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate and tert-butyl chloroacetate .
Uniqueness
Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research.
特性
分子式 |
C23H24ClNO4 |
|---|---|
分子量 |
413.9 g/mol |
IUPAC名 |
tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C23H24ClNO4/c1-23(2,3)29-21(26)15-28-20-13-12-19(24)14-18(20)11-8-16-6-9-17(10-7-16)22(27)25(4)5/h6-7,9-10,12-14H,15H2,1-5H3 |
InChIキー |
UVFMWGJHSOGBPK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)C#CC2=CC=C(C=C2)C(=O)N(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-Ethenylphenoxy)ethyl]-1,3-dioxolane](/img/structure/B8490851.png)










![1,2-Dihydro-imidazo[1,5-a]indol-3-one](/img/structure/B8490909.png)


